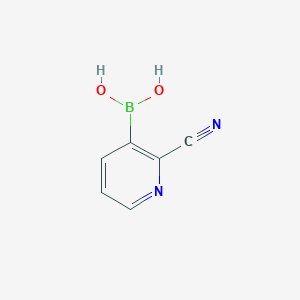

(2-Cyanopyridin-3-yl)boronic acid

Descripción general

Descripción

“(2-Cyanopyridin-3-yl)boronic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is used in Suzuki reactions .

Synthesis Analysis

The synthesis of “(2-Cyanopyridin-3-yl)boronic acid” involves careful control of temperature and stoichiometry . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The molecular formula of “(2-Cyanopyridin-3-yl)boronic acid” is C6H5BN2O2 . Its molecular weight is 147.93 g/mol . The IUPAC name for this compound is (2-cyanopyridin-3-yl)boronic acid .Chemical Reactions Analysis

Boronic acids, including “(2-Cyanopyridin-3-yl)boronic acid”, have been widely used in a wide range of organic reactions . They are also applied to the synthesis of compounds containing the boronic acid moiety .Physical And Chemical Properties Analysis

“(2-Cyanopyridin-3-yl)boronic acid” has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 148.0444076 g/mol . The topological polar surface area is 77.1 Ų .Aplicaciones Científicas De Investigación

Organic Synthesis

2-Cyanopyridine-3-boronic acid: is a valuable intermediate in organic synthesis. It’s particularly useful in Suzuki-Miyaura coupling reactions , which are pivotal for constructing carbon-carbon bonds . This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.

Sensing Applications

The boronic acid group interacts with diols and strong Lewis bases, such as fluoride or cyanide anions. This interaction is exploited in the development of sensors for various applications. For instance, 2-Cyanopyridine-3-boronic acid can be used to create sensors that detect carbohydrates or monitor glucose levels in diabetic care .

Biological Labelling and Protein Manipulation

Due to its reactivity with diols, 2-Cyanopyridine-3-boronic acid can be employed for biological labelling and protein manipulation. It can modify proteins or attach probes to them, which is essential for understanding protein functions and interactions in biological systems .

Therapeutic Development

Boronic acids have shown potential in the development of therapeutics2-Cyanopyridine-3-boronic acid could be used to design novel drugs that target specific biological pathways, offering a new approach to treat various diseases .

Electrophoresis of Glycated Molecules

This compound can be used in electrophoresis to separate glycated molecules, which are important biomarkers for monitoring diseases like diabetes. The boronic acid moiety can selectively bind to sugars, facilitating their separation during electrophoresis .

Controlled Release Systems

In the field of drug delivery, 2-Cyanopyridine-3-boronic acid can be incorporated into polymers that respond to glucose levels, creating a controlled release system for insulin. This application is particularly promising for improving the management of diabetes .

Fluorescent DNA-Based Aptamer Selection

The compound’s properties make it suitable for fluorescent DNA-based aptamer selection, DNA labelling, and genomic DNA incorporation. This application is crucial for advancing research in genomics and molecular diagnostics .

Crystal Engineering and Nanostructure Functionalization

2-Cyanopyridine-3-boronic acid: plays a role in crystal engineering, where it helps in the construction of complex crystal structures. Additionally, it can be used to functionalize nanostructures, which has implications in materials science and nanotechnology .

Safety and Hazards

“(2-Cyanopyridin-3-yl)boronic acid” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Direcciones Futuras

The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Propiedades

IUPAC Name |

(2-cyanopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEXJQAXEPPQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660619 | |

| Record name | (2-Cyanopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyanopyridin-3-yl)boronic acid | |

CAS RN |

874290-88-7 | |

| Record name | (2-Cyanopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)

![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)

![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)